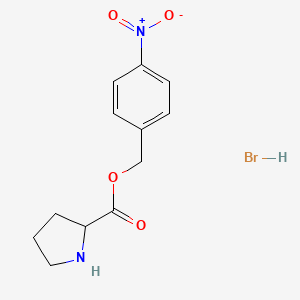
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩は、ピロリジン環、ニトロフェニル基、およびカルボン酸エステルを特徴とする化学化合物です。
製法
合成経路と反応条件
(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩の合成は、通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下、ピロリジン-2-カルボン酸を(4-ニトロフェニル)メタノールでエステル化する反応で達成されます。反応は、エステルの加水分解を防ぐために無水条件下で行われます。得られたエステルは、次に臭化水素酸で処理して臭化水素酸塩を生成します。
工業生産方法
工業的な設定では、(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩の製造には、効率と収率を向上させるための連続フロープロセスが使用される場合があります。自動化反応器と温度、圧力、反応物の濃度などの反応パラメータの精密な制御により、よりスケーラブルで費用対効果の高い生産方法が実現します。
化学反応解析
反応の種類
(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロフェニル基は、ニトロ誘導体を生成するために酸化することができます。
還元: ニトロフェニル基は、水素ガスとパラジウム触媒などの還元剤を使用してアミノ基に還元できます。
置換: エステル基は、アミンやアルコールなどの求核剤による求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 炭素担持パラジウム(Pd / C)触媒を使用する水素ガス(H2)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下、アンモニア(NH3)または第1級アミン。
主要な生成物
酸化: ニトロ誘導体の形成。
還元: アミノ誘導体の形成。
置換: アミドまたはアルコール誘導体の形成。
科学研究への応用
(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩は、科学研究でいくつかの用途があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素活性やタンパク質相互作用を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗菌作用や抗がん作用など、潜在的な治療特性が検討されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide typically involves the esterification of pyrrolidine-2-carboxylic acid with (4-nitrophenyl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives.
科学的研究の応用
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ニトロフェニル基は電子吸引基として作用し、ピロリジン環とエステル基の反応性に影響を与える可能性があります。これにより、標的タンパク質との共有結合の形成につながり、その活性と機能が調節される可能性があります。
類似の化合物との比較
類似の化合物
ピロリジン-2-オン: 同様の構造的特徴を持つラクタム誘導体ですが、反応性と用途が異なります。
ピロリジン-2,5-ジオン: 2つのカルボニル基を持つ化合物で、異なる化学的特性と生物学的活性を示します。
プロリノール: 異なる立体化学と生物学的効果を持つ、ヒドロキシル化されたピロリジン誘導体。
独自性
(4-ニトロフェニル)メチルピロリジン-2-カルボン酸塩;臭化水素酸塩は、特定の電子および立体特性を与えるニトロフェニル基の存在によりユニークです。これは、構造活性相関を研究し、所望の特性を持つ新しい化学的実体を開発するための貴重な化合物です。
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, offering different chemical properties and biological activities.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry and biological effects.
Uniqueness
(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
特性
IUPAC Name |
(4-nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFHEZQVGMAJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12294269.png)
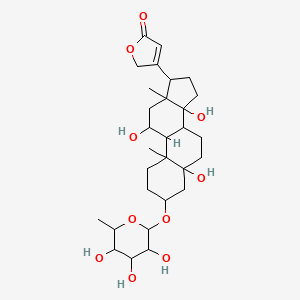


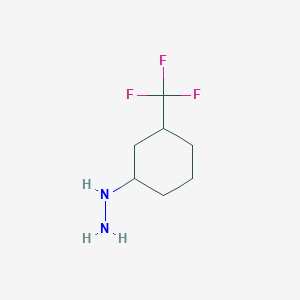
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
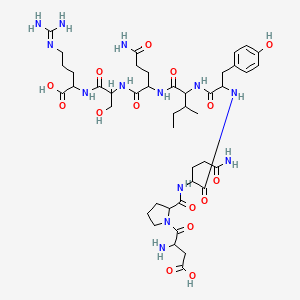
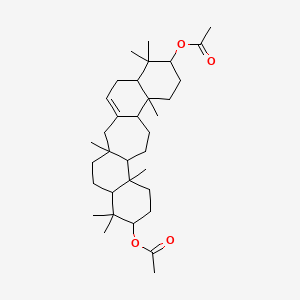

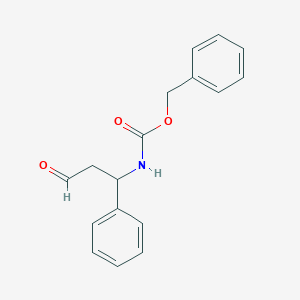
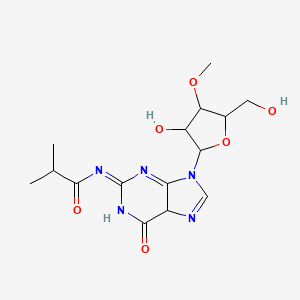
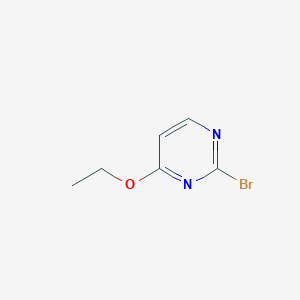
![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

